2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol
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Overview
Description
The compound “2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly documented in the available literature .
Scientific Research Applications
Anticancer and Antimicrobial Applications
- The synthesis of heterocyclic compounds incorporating the pyrazoline moiety, similar to the compound , has been explored for their potential anticancer and antimicrobial activities. For instance, compounds with structures combining oxazole, pyrazoline, and pyridine have shown significant potency against cancer cell lines and pathogenic strains of bacteria and fungi. Their molecular docking studies suggest potential to overcome microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Molecular Docking and Quantum Chemical Calculations
- Detailed molecular structure, spectroscopic data, and biological effects of similar pyrazoline derivatives have been obtained through Density Functional Theory (DFT) calculations, vibrational spectra analysis, and molecular docking results. These studies provide insights into the intramolecular charge transfer, molecular electrostatic potential, and potential biological effects, indicating their relevance in drug design and development (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Hydrogen-bonded Structures and Physicochemical Properties
- Research on related pyrazoline compounds has highlighted their ability to form hydrogen-bonded chains and crystalline structures, which could be pertinent in the context of designing compounds with specific physical properties or for the development of novel materials (Jorge Trilleras, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005).
Fluorescent Chemosensor Development
- Pyrazoline derivatives have been synthesized for use as fluorescent chemosensors, demonstrating specificity in metal ion detection. Such applications suggest the potential of pyrazoline-based compounds in environmental monitoring and analytical chemistry (Salman A. Khan, 2020).
Antifungal and Antibacterial Activity
- Novel pyrazoline derivatives have been synthesized and tested for antimicrobial activities, with some showing higher efficacy than standard drugs. This underscores the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-2-7-16(20)13(8-10)15-9-14(18-19-15)11-3-5-12(17)6-4-11/h2-8,14,18,20H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMHLTCFVDRIKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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